Tianeptine-d12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tianeptine-d12 is a deuterium-labeled analogue of Tianeptine, a tricyclic compound known for its antidepressant properties. Tianeptine is primarily used in the treatment of major depressive disorder and has shown efficacy in treating anxiety and irritable bowel syndrome. The deuterium labeling in this compound makes it particularly useful in scientific research, allowing for more precise tracking and analysis in various studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine-d12 involves the incorporation of deuterium atoms into the Tianeptine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Formation of the tricyclic core: This involves the cyclization of appropriate precursors to form the tricyclic structure.

Introduction of functional groups: Functional groups such as amino and carboxyl groups are introduced through various chemical reactions.

Deuterium labeling: Deuterium atoms are incorporated into the molecule using deuterated reagents or solvents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tianeptine-d12 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Tianeptine-d12 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and metabolism of Tianeptine in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tianeptine.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Tianeptine products

Mécanisme D'action

Tianeptine-d12, like Tianeptine, exerts its effects primarily through modulation of the μ-opioid receptor. It acts as a full agonist at this receptor, which is believed to contribute to its antidepressant and anxiolytic effects. Additionally, Tianeptine modulates glutamate receptors, which may also play a role in its therapeutic effects. The precise molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparaison Avec Des Composés Similaires

Amitriptyline: A tricyclic antidepressant with similar therapeutic effects but different pharmacological properties.

Imipramine: Another tricyclic antidepressant used in the treatment of depression and anxiety.

Fluoxetine: A selective serotonin reuptake inhibitor with antidepressant properties.

Uniqueness of Tianeptine-d12: this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .

Activité Biologique

Tianeptine-d12 is a deuterated analog of tianeptine, a unique antidepressant that has garnered attention for its distinct pharmacological profile. Unlike traditional antidepressants, tianeptine operates through mechanisms that challenge the monoaminergic theory of depression. This article explores the biological activity of this compound, focusing on its neurobiological properties, mechanisms of action, and implications for treatment.

Overview of Tianeptine

Tianeptine is primarily recognized for its antidepressant effects, but it also exhibits neuroprotective properties and influences neuroplasticity. It has been shown to modulate glutamatergic transmission, which is crucial for synaptic plasticity and cognitive function. Tianeptine's ability to enhance neuroplasticity makes it a candidate for treating various mood disorders.

- Glutamatergic System : Tianeptine enhances glutamate signaling, which is vital for synaptic plasticity. Research indicates that tianeptine can reverse stress-induced deficits in hippocampal function by normalizing glutamate levels and enhancing long-term potentiation (LTP) in the hippocampus .

- Neuroprotection : Tianeptine exhibits anti-apoptotic effects, particularly in the hippocampus and temporal cortex, reducing neuronal loss associated with chronic stress . This neuroprotective effect is attributed to its influence on signaling pathways involving cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinases (MAPKs) .

- Opioid Receptor Interaction : At higher doses, tianeptine acts as a mu-opioid receptor agonist, which may contribute to its antidepressant effects and the potential for abuse . This dual action complicates its pharmacological profile but also highlights its complexity as a treatment option.

Case Study 1: Tianeptine Dependence

A case report documented a 36-year-old male with major depressive disorder who self-medicated with tianeptine purchased online. His escalating use led to significant withdrawal symptoms upon cessation, underscoring the potential for dependence associated with this compound . This case illustrates the risks involved in unsupervised use of tianeptine.

Case Study 2: Neuroprotective Effects

In animal models subjected to chronic stress, tianeptine treatment was shown to prevent apoptosis in the dentate gyrus region of the hippocampus. This effect was linked to reduced levels of apoptotic markers and improved cognitive function . The study highlights tianeptine's potential as a therapeutic agent in stress-related disorders.

Comparative Data Table

| Property | Tianeptine | This compound |

|---|---|---|

| Molecular Weight | 414.93 g/mol | 449.03 g/mol |

| Mechanism of Action | Glutamate modulation | Glutamate modulation |

| Neuroprotective Effects | Yes | Yes |

| Opioid Receptor Activity | Yes (at high doses) | Yes (at high doses) |

| Potential for Abuse | Low | Low |

Research Findings

Recent studies have reinforced the notion that this compound retains the biological activity characteristic of its parent compound. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand its pharmacokinetics more clearly. Investigations into its effects on neuroplasticity have shown promising results, suggesting that this compound could be beneficial in developing treatments for mood disorders while minimizing abuse potential .

Propriétés

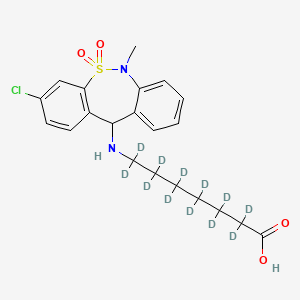

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i2D2,3D2,4D2,7D2,10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-WUQUEXLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.